molecular formula C11H8F3N5O2 B2452634 5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine CAS No. 1334369-83-3

5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine

Cat. No. B2452634
CAS RN: 1334369-83-3
M. Wt: 299.213
InChI Key: NUOZFERVAIVHCH-UHFFFAOYSA-N
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Description

The compound “5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine” is a type of organic compound. It’s related to N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine . The IUPAC name for this compound is N2-(2-(trifluoromethyl)phenyl)pyrimidine-2,5-diamine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 1,5-difluoro-2,4-dinitrobenzene with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine in ethanol at approximately 0 °C for 4 hours yields a mixture of compounds . Repeating the reaction in dichloromethane led to the sole formation of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the yield, NMR data, and molecular weight of similar compounds have been provided .

Scientific Research Applications

Synthesis and Biological Activity

Research has led to the development of new series of pyrimidine derivatives with significant biological activities. For instance, the synthesis of derivatives from intermediate compounds like "5-fluoro-N4-(3-(aminophenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine" has been reported. These compounds have been evaluated for their larvicidal activity, with several showing promising results compared to standard drugs like Malathion due to the presence of electron-withdrawing groups (S. Gorle et al., 2016).

Material Science Applications

In the realm of material science, the focus has been on the synthesis of organosoluble and light-colored fluorinated polyimides, utilizing novel fluorinated diamine precursors. These materials exhibit excellent mechanical properties, thermal stability, and reduced color intensity, making them ideal for various industrial applications (Chin‐Ping Yang & Yung‐Chung Chen, 2005). Another study focused on the synthesis and photodegradation of positive working polyimides derived from "2-nitro-p-xylyleneoxyamine," indicating the potential for environmentally sensitive applications (K. Feng et al., 1997).

Chemistry and Coordination Complexes

Research has also delved into the creation of coordination complexes with paramagnetic transition metal dications, demonstrating intricate behaviors and potential applications in magnetic materials (M. Baskett et al., 2005). Additionally, the study of reactions of "4-amino-5-nitro-6-phenylethynylpyrimidines" with amines and thiols has led to insights into regio- and stereoselective addition reactions, further contributing to the field of synthetic chemistry (I. Čikotienė et al., 2007).

Future Directions

The future directions for the study and application of similar compounds are promising . For instance, difluorodinitrobenzene has been extensively used as a monomer unit to prepare unusual azamacrocycles via cyclooligomerisation chemistry . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

5-nitro-2-N-[4-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N5O2/c12-11(13,14)6-1-3-7(4-2-6)17-10-16-5-8(19(20)21)9(15)18-10/h1-5H,(H3,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOZFERVAIVHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC=C(C(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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